卤氟尼酮氢溴酸盐

描述

Halofuginone is a low molecular weight quinazolinone alkaloid and a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It effectively suppresses tumor progression and metastasis in mice . It is used in the treatment or prevention of coccidiosis in both humans and animals .

Synthesis Analysis

Halofuginone hydrobromide is prepared from m-chlorotoluene by a conventional process, and then chloroacetone is introduced in two steps. Finally, halofuginone hydrobromide is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one by a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization .Molecular Structure Analysis

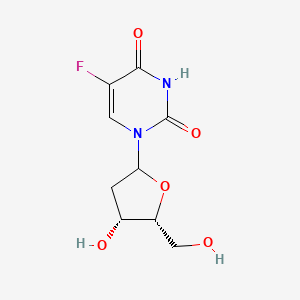

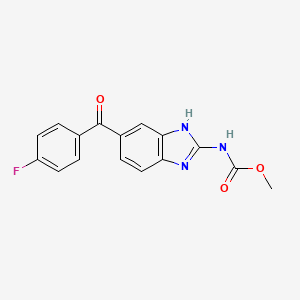

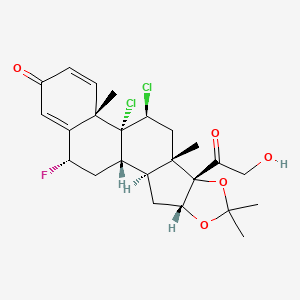

The chemical formula of Halofuginone hydrobromide is C16H17BrClN3O3 . The exact mass is 448.99 and the molecular weight is 451.140 .Chemical Reactions Analysis

Halofuginone has two modes of action: (1) Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . (2) Inhibition of prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibition of Th17 cell differentiation thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .Physical And Chemical Properties Analysis

Halofuginone hydrobromide is a synthetic alkaloid derivative of febrifugine, used widely against coccidiosis in the poultry sector . It’s a specific collagen Type I inhibitor that antagonizes or inhibits the development of new blood vessels and hence can prevent intimal hyperplasia at a vascular anastomosis .科学研究应用

类风湿性关节炎的治疗

卤氟尼酮氢溴酸盐 (HF) 已被用于治疗类风湿性关节炎 . 它促进大鼠佐剂诱导性关节炎中类风湿性关节炎成纤维细胞样滑膜细胞的巨噬细胞重极化和凋亡 .

抗球虫活性

HF 广泛用作家禽业中有效的抗球虫药物 . HF 的纳米包封增强了其对鸡艾美球虫的抗球虫活性 .

3. 抑制基质金属蛋白酶 2 (MMP-2) 基因表达 HF 是胶原蛋白 α1 (I) 和基质金属蛋白酶 2 (MMP-2) 基因表达的有效抑制剂 .

杜氏肌营养不良症的治疗

5. 激活氨基酸反应 (AAR) 途径 HF 通过激活氨基酸反应 (AAR) 途径抑制小鼠多发性硬化症模型中 Th17 驱动的自身免疫病的发展 .

抗寄生虫活性

作用机制

Target of Action

Halofuginone hydrobromide primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

Halofuginone hydrobromide acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .

Biochemical Pathways

Halofuginone hydrobromide affects metabolic processes such as the TGFβ and IL-17 signaling pathways . It inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .

Pharmacokinetics

Halofuginone hydrobromide is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .

Result of Action

The profound antitumoral effect of halofuginone hydrobromide is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It also has potential for the treatment of autoimmune disorders by inhibiting the development of T helper 17 cells .

Action Environment

The action, efficacy, and stability of halofuginone hydrobromide can be influenced by various environmental factors.

安全和危害

未来方向

Halofuginone hydrobromide has shown potent antiviral efficacy against some viruses such as SARS-CoV-2, Dengue virus, or Chikungunya, and has therefore been hypothesized to have antiviral activity against other viruses . It has potential for the treatment of autoimmune disorders . It is also an inhibitor of collagen type I gene expression and as a consequence, it may inhibit tumor cell growth .

生化分析

Biochemical Properties

Halofuginone hydrobromide plays a crucial role in various biochemical reactions. It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . By inhibiting these enzymes, Halofuginone hydrobromide suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response . This response exerts anti-inflammatory and anti-fibrotic effects .

Cellular Effects

Halofuginone hydrobromide has profound effects on various cell types and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases, without affecting other T cell types involved in normal immune function . This selective inhibition makes Halofuginone hydrobromide a potential treatment for autoimmune disorders . Furthermore, it influences cell signaling pathways by inhibiting Smad3 phosphorylation downstream of the TGFβ signaling pathway, thereby preventing fibroblast-to-myofibroblast transition and fibrosis . Halofuginone hydrobromide also impacts gene expression by reducing the expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) .

Molecular Mechanism

At the molecular level, Halofuginone hydrobromide exerts its effects through several mechanisms. It inhibits collagen alpha1 (I) and MMP-2 gene expression, leading to reduced extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, causing the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which in turn exerts anti-inflammatory and anti-fibrotic effects . Halofuginone hydrobromide also inhibits Smad3 phosphorylation, preventing fibroblast-to-myofibroblast transition and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Halofuginone hydrobromide change over time. It is readily bioavailable and rapidly absorbed following oral administration . The half-life of Halofuginone hydrobromide ranges from 23.8 to 72.1 hours . Over time, it has been observed to inhibit extracellular matrix deposition and cell proliferation, leading to long-term anti-fibrotic and anti-tumor effects .

Dosage Effects in Animal Models

The effects of Halofuginone hydrobromide vary with different dosages in animal models. In most animal models of fibrosis, it has a minimal effect on collagen content in non-fibrotic animals but exhibits a profound inhibitory effect in fibrotic organs . At higher doses, Halofuginone hydrobromide has been shown to cause cardiovascular effects in cats and rats . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Halofuginone hydrobromide is involved in several metabolic pathways. It inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which exerts anti-inflammatory and anti-fibrotic effects . Additionally, Halofuginone hydrobromide inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, preventing fibroblast-to-myofibroblast transition and fibrosis .

Transport and Distribution

Halofuginone hydrobromide is readily bioavailable and rapidly absorbed following oral administration . It is distributed within cells and tissues, where it interacts with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Halofuginone hydrobromide plays a crucial role in its activity and function. It has been observed to induce the relocation of transcription factor EB (TFEB) from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Halofuginone hydrobromide involves the conversion of Halofuginone to its hydrobromide salt form using hydrobromic acid.", "Starting Materials": [ "Halofuginone", "Hydrobromic acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Halofuginone is dissolved in diethyl ether.", "Hydrobromic acid is slowly added to the solution with stirring.", "The resulting mixture is stirred for several hours at room temperature.", "The organic layer is separated and washed with water.", "Sodium hydroxide is added to the organic layer and the mixture is stirred.", "The resulting solution is extracted with methanol.", "The methanol extract is evaporated to dryness.", "The residue is dissolved in water and the solution is acidified with hydrobromic acid.", "The resulting precipitate is filtered and dried to obtain Halofuginone hydrobromide." ] } | |

CAS 编号 |

64924-67-0 |

分子式 |

C16H18Br2ClN3O3 |

分子量 |

495.6 g/mol |

IUPAC 名称 |

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15-;/m1./s1 |

InChI 键 |

SJUWEPZBTXEUMU-CTHHTMFSSA-N |

手性 SMILES |

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |

规范 SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Halofuginone HBr; Halofuginone-HBr; HalofuginoneHBr; Halofuginone hydrobromide; Halofuginone-hydrobromide; Halofuginonehydrobromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)